1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro-
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Overview
Description
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is an organic compound with a complex structure that includes a benzene ring substituted with hydroxyl, methylsulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- typically involves multi-step organic reactions. One common method includes the nitration of 1,2-benzenediol followed by sulfonation. The nitration process involves treating 1,2-benzenediol with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- involves its interaction with various molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro and methylsulfonyl groups can participate in redox reactions and nucleophilic substitutions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-benzenediol): Lacks the nitro and methylsulfonyl groups, making it less reactive in certain chemical reactions.
Hydroquinone (1,4-benzenediol): Has hydroxyl groups in the para position, leading to different reactivity and applications.
Resorcinol (1,3-benzenediol): Has hydroxyl groups in the meta position, affecting its chemical behavior.
Biological Activity
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- (commonly referred to as a nitro-substituted catechol derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- is characterized by the presence of a nitro group (−NO2) and a methylsulfonyl group (−SO2CH3) attached to a catechol framework. This unique arrangement contributes to its reactivity and biological activity.
Biological Activity Overview
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- exhibits a range of biological activities including:
- Antimicrobial Activity : Nitro compounds are known for their effectiveness against various microorganisms. The proposed mechanism involves the reduction of the nitro group to form reactive intermediates that can damage DNA and induce cell death .
- Antitumor Activity : Nitro-substituted compounds have been studied for their potential in cancer therapy. They may act as hypoxia-activated prodrugs, selectively targeting tumor cells that experience low oxygen levels .
- Anti-inflammatory Properties : The compound may inhibit inflammatory pathways by modulating nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .
The mechanisms underlying the biological activities of 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- can be summarized as follows:
-
Antimicrobial Mechanism :
- Reduction of the nitro group leads to the formation of toxic intermediates.
- These intermediates bind covalently to cellular macromolecules, causing damage.
-
Antitumor Mechanism :
- The compound's nitro group enhances its ability to penetrate hypoxic tumor environments.
- It may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation.
-
Anti-inflammatory Mechanism :
- Inhibition of iNOS and COX enzymes reduces the production of pro-inflammatory mediators.
- Modulation of signaling pathways involved in inflammation.
Case Studies
Several studies have highlighted the biological activity of nitro-substituted catechols:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to 1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- showed significant antibacterial activity against Helicobacter pylori with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Antitumor Research : Research indicated that compounds with similar structures have been effective in inhibiting tumor growth in preclinical models. The mechanism was linked to their ability to generate ROS selectively within cancer cells .
- Inflammation Studies : A study found that nitro-catechol derivatives could significantly reduce inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
Table 1: Biological Activities of 1,2-Benzenediol Derivatives
Activity Type | Mechanism | References |
---|---|---|
Antimicrobial | DNA damage via reactive intermediates | |
Antitumor | Hypoxia-selective activation | |
Anti-inflammatory | Inhibition of iNOS and COX enzymes |
Table 2: Comparative Efficacy Against Microorganisms
Compound | MIC (µM) | Target Organism |
---|---|---|
1,2-Benzenediol, 5-(methylsulfonyl)-3-nitro- | 1 | H. pylori |
Metronidazole | 0.5 | H. pylori |
Chloramphenicol | 0.25 | Various Bacterial Strains |
Properties
CAS No. |
125628-92-4 |
---|---|
Molecular Formula |
C7H7NO6S |
Molecular Weight |
233.20 g/mol |
IUPAC Name |
5-methylsulfonyl-3-nitrobenzene-1,2-diol |
InChI |
InChI=1S/C7H7NO6S/c1-15(13,14)4-2-5(8(11)12)7(10)6(9)3-4/h2-3,9-10H,1H3 |
InChI Key |
LRINMBOHZZPHOG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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